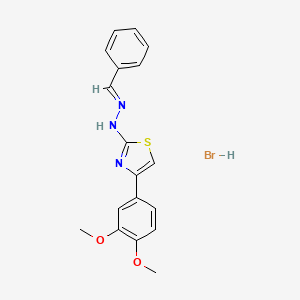

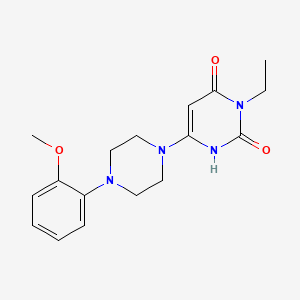

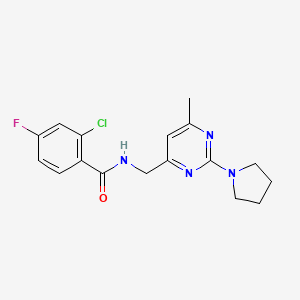

6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

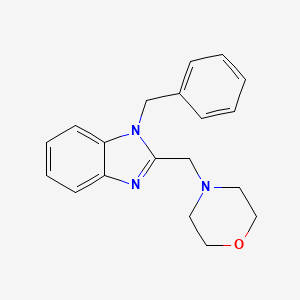

“6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . A typical synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a piperidine ring, a fluorophenoxy group, an acetyl group, and a nicotinonitrile group.Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Chemosensing and Pharmacological Properties

Compounds with structures similar to the one have been synthesized and evaluated for their chemosensing properties, antimicrobial, antioxidant, anti-inflammatory activities, and cytotoxic activity against cancer cell lines. For instance, coumarin derivatives have shown significant antioxidant activities and good anti-inflammatory activity. Some derivatives also exhibited cytotoxic activity against colon carcinoma and hepatocellular carcinoma cell lines. These findings suggest the potential of such compounds in the development of new therapeutic agents (Al-Hazmy et al., 2022).

IKK-β Inhibitors for Anti-inflammatory Applications

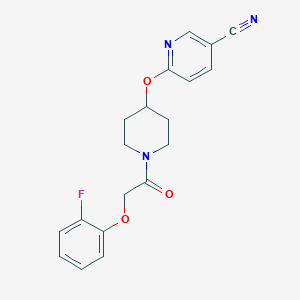

A series of pyridine derivatives, akin to the compound of interest, were synthesized and evaluated as I kappaB kinase beta (IKK-beta) inhibitors. An optimized compound demonstrated strong oral efficacy in in vivo anti-inflammatory assays, indicating its potential as an orally active anti-inflammatory agent. This highlights the role of such compounds in developing new anti-inflammatory drugs (Toshiki et al., 2004).

Antiproliferative Activity Against Cancer Cell Lines

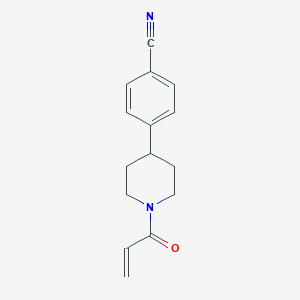

A novel class of nicotinonitriles was synthesized and evaluated for antiproliferative activities against various cancer cell lines, including human ovarian adenocarcinoma, breast adenocarcinoma, and cervix adenocarcinoma cells. Some derivatives exhibited higher antiproliferative activity, indicating their potential in cancer therapy (El-Sayed et al., 2014).

Applications in Materials Science

Derivatives of nicotinonitriles incorporating pyrene and/or fluorene moieties have been developed, showing strong blue-green fluorescence emission. These properties suggest their applicability in materials science, particularly in areas requiring fluorescence emission, such as in the development of new optical materials and sensors (Hussein et al., 2019).

Synthesis of Bioactive Compounds

The synthesis of bioactive nicotinonitriles for use as antimicrobial agents in the plastic industry has been explored. Such compounds could be incorporated into polymers to impart antimicrobial properties, showcasing the potential of nicotinonitrile derivatives in enhancing the functionality of materials (Zaiton et al., 2018).

Future Directions

Piperidine derivatives, including “6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile”, continue to be a focus of research due to their wide range of biological activities and their potential for therapeutic applications . Future research may focus on the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on the piperidine structure .

properties

IUPAC Name |

6-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c20-16-3-1-2-4-17(16)25-13-19(24)23-9-7-15(8-10-23)26-18-6-5-14(11-21)12-22-18/h1-6,12,15H,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQODMRYTJRRMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2814398.png)

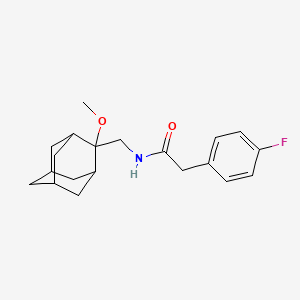

![3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2814399.png)

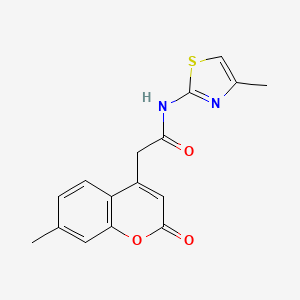

![5-Thiazolecarboxylic acid, 4-amino-2-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B2814400.png)

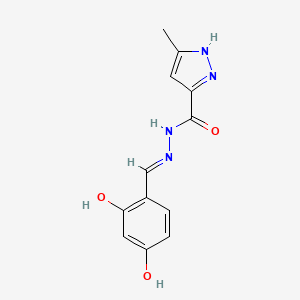

![N-(1-cyanocyclobutyl)-3-[(thiophen-2-yl)methoxy]benzamide](/img/structure/B2814403.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2814406.png)

![Methyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814410.png)